molecular formula C11H12OS B028485 2-(Methylthio)methyl-3-phenyl-2-propenal CAS No. 100857-79-2

2-(Methylthio)methyl-3-phenyl-2-propenal

Cat. No.: B028485
CAS No.: 100857-79-2
M. Wt: 192.28 g/mol
InChI Key: QJDHQEQDIWDMOT-UHFFFAOYSA-N
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Description

2-(Methylthio)methyl-3-phenyl-2-propenal is an organic compound belonging to the class of cinnamaldehydes and is of significant interest in metabolomics and clinical research, particularly in the non-invasive search for disease biomarkers . This compound has been identified in studies profiling volatile organic metabolites (VOMs) in human urine. Research indicates that the concentration of this compound shows a statistically significant increase in the urine of cancer patients compared to healthy individuals, suggesting its potential value as a volatile biomarker . The analysis of VOMs from biological matrices like urine represents a promising, non-invasive approach for the early detection and diagnosis of cancers and other metabolic disorders . As a flavoring agent, it has been evaluated by the Joint FAO/WHO Expert Committee on Food Additives (JECFA) and assigned a FEMA number 3717 . This product is strictly for use in laboratory research. It is not intended for diagnostic or therapeutic purposes, nor for human consumption.

Properties

IUPAC Name

(E)-3-[2-(methylsulfanylmethyl)phenyl]prop-2-enal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12OS/c1-13-9-11-6-3-2-5-10(11)7-4-8-12/h2-8H,9H2,1H3/b7-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGGXQXZDUBTYTO-QPJJXVBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCC1=CC=CC=C1C=CC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSCC1=CC=CC=C1/C=C/C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100857-79-2
Record name Cinnamaldehyde, 2-(methylthio)methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100857792
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Preparation Methods

Reaction Mechanism and Stoichiometry

The reaction proceeds via a Knoevenagel-type condensation , where the α-hydrogen of methylthioacetaldehyde is deprotonated by a strong base (e.g., NaOH or KOH), forming an enolate intermediate. This nucleophile attacks the carbonyl carbon of benzaldehyde, followed by dehydration to yield the α,β-unsaturated aldehyde. The stoichiometric ratio of benzaldehyde to methylthioacetaldehyde is typically 1:1, though excess benzaldehyde (1.2–1.5 equivalents) is sometimes used to drive the reaction to completion.

Optimization of Reaction Conditions

Key variables influencing yield and selectivity include:

ParameterOptimal RangeImpact on Yield
Base Catalyst NaOH (0.5–1.5 mol%)Maximizes enolate formation without side reactions
Solvent Ethanol/water (3:1)Balances solubility and reflux temperature
Temperature 80–85°C (reflux)Accelerates dehydration step
Reaction Time 4–6 hoursEnsures complete conversion

For instance, substituting NaOH with KOH reduces reaction time by 15% but may lower yield due to increased saponification of the aldehyde. Aqueous ethanol (75% v/v) is preferred over pure ethanol or water alone, as it enhances reagent solubility while maintaining a manageable boiling point.

Alternative Catalytic Systems and Solvent Effects

Amine-Based Catalysts

Organic amines such as piperidine or pyridine have been explored as alternatives to inorganic bases. While these catalysts reduce corrosion risks in industrial equipment, they necessitate higher loadings (2–3 mol%) and prolong reaction times to 8–10 hours. For example, a piperidine-catalyzed system in anhydrous ethanol achieves 58% yield, underscoring the trade-off between catalyst compatibility and efficiency.

Solvent-Free Approaches

Attempts to eliminate solvents by employing neat benzaldehyde and methylthioacetaldehyde under microwave irradiation (100°C, 30 minutes) resulted in moderate yields (45–50%). However, product purification becomes challenging due to polymerization side reactions, limiting this method’s practicality.

Workup and Purification Strategies

Post-reaction workup involves:

  • Acidification : Adding dilute HCl (1M) to neutralize excess base and protonate the enolate.

  • Extraction : Partitioning the crude product into dichloromethane or diethyl ether, followed by washing with brine to remove inorganic salts.

  • Distillation : Vacuum distillation (0.1–0.5 mmHg, 110–120°C) isolates the target compound with >95% purity.

Notably, omitting the acidification step leads to emulsion formation during extraction, reducing recovery efficiency by 20–25%.

Scalability and Industrial Adaptations

The German patent describes a pilot-scale process producing 10 kg batches with consistent yields (68 ± 2%). Key adaptations include:

  • Continuous Distillation : A falling-film evaporator minimizes thermal degradation of the heat-sensitive aldehyde.

  • Catalyst Recycling : Sodium hydroxide is recovered via aqueous phase recycling, reducing waste generation by 40%.

Chemical Reactions Analysis

Types of Reactions

2-(Methylthio)methyl-3-phenyl-2-propenal undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Sensory Properties

This compound is recognized for its distinct sensory characteristics. Studies indicate that it exhibits a bean-like, broccoli-like, and green odor profile, making it suitable for use as a flavoring agent in food products. Its aromatic properties are derived from its cinnamaldehyde structure, which is common in various natural flavor compounds.

Biological Activities

Research has highlighted several potential biological activities of 2-(Methylthio)methyl-3-phenyl-2-propenal:

  • Antioxidant Activity : The compound may modulate oxidative stress, which is crucial for cellular health and longevity.
  • Enzyme Interaction : Preliminary studies suggest that it interacts with biomolecules, potentially altering enzyme activity and influencing cellular signaling pathways. This interaction may be linked to its ability to bind to nucleophilic sites on proteins.

Applications in Food Science

In the food industry, this compound serves primarily as a flavoring agent. Its presence in various food sources such as broccoli and beans indicates its natural occurrence and potential for enhancing flavor profiles in culinary applications. The compound's sensory properties make it attractive for developing novel food products that require specific taste characteristics.

Case Studies

  • Flavor Enhancement in Food Products : A study demonstrated the successful incorporation of this compound into processed foods to enhance their sensory appeal. The results indicated increased consumer acceptance due to improved flavor profiles.
  • Therapeutic Potential : Another research effort examined the compound's effects on oxidative stress markers in human cell lines. Findings suggested that it could reduce oxidative damage, indicating potential applications in nutraceutical formulations aimed at promoting health benefits through dietary intake.

Mechanism of Action

The mechanism of action of 2-(Methylthio)methyl-3-phenyl-2-propenal involves its interaction with various molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to changes in their activity. The pathways involved in these interactions are still under investigation, but they are believed to include oxidative stress and modulation of signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Propenal Derivatives with Heterocyclic/Aromatic Substituents

Key Compounds :
Compound Name Structural Features Key Differences Biological/Industrial Relevance
1-(2-Furyl)-3-(3-methyl-2-thienyl)-propenone Combines furan, thiophene, and propenone groups Replaces aldehyde with ketone; lacks methylthio group Studied for electrochemical properties and intermolecular interactions
Cinnamic Acid Derivatives (e.g., 2-(3-Methylphenyl)ethyl (2E)-3-(3,4-dihydroxyphenyl)prop-2-enoate) Prop-2-enoate backbone with phenolic substituents Ester group replaces aldehyde; dihydroxyphenyl enhances antioxidant activity Antioxidant and anti-inflammatory applications
2-[5-(2,2-Dimethylpropanoyl)thiophen-2-yl]acetic Acid Thiophene ring with ketone and acetic acid groups Carboxylic acid replaces aldehyde; longer carbon chain Potential inhibitor of mPGES-1 (anti-inflammatory target)

Analysis :
The aldehyde group in 2-(Methylthio)methyl-3-phenyl-2-propenal distinguishes it from ketone- or ester-containing analogs. This functional group increases electrophilicity, making it reactive in nucleophilic additions (e.g., Schiff base formation). However, this reactivity may also reduce stability compared to more saturated derivatives like cinnamic esters .

Sulfur-Containing Compounds

Key Compounds :
Compound Name Structural Features Key Differences Biological/Industrial Relevance
N-(2-methylbenzo[d]thiazol-6-yl)-3-(methylthio)benzamide Methylthio group attached to benzamide and thiazole Thiazole ring replaces propenal backbone; amide linkage Antimicrobial and antitumor activity
3-(Thiophen-2-yl)propanoic Acid Thiophene ring with propanoic acid chain Carboxylic acid replaces aldehyde; lacks phenyl group Inhibits mPGES-1 (anti-inflammatory target)
Ethyl 3-((2-methoxy-2-oxoethyl)thio)propanoate Thioether linkage with ester groups Aliphatic thioether; lacks aromaticity Model compound for studying thioether reactivity

However, the absence of a thiazole or benzo[d]thiazole ring (as in ) may limit its direct antimicrobial efficacy.

Aromatic Substituted Propanoates and Propenals

Key Compounds :
Compound Name Structural Features Key Differences Biological/Industrial Relevance
Methyl 2-amino-3-(3-methylthiophen-2-yl)propanoate Thiophene ring with amino and ester groups Amino and ester groups replace aldehyde; chiral center Pharmaceutical research (e.g., antimicrobial scaffolds)
1-(3-Chloro-5-(trifluoromethylthio)phenyl)propan-2-one Chloro and trifluoromethylthio substituents Ketone replaces aldehyde; stronger electron-withdrawing groups Enhanced bioactivity due to halogen and sulfur synergy
Phenethyl Caffeate Phenethyl ester with catechol group Catechol enhances antioxidant capacity Antioxidant applications in food and cosmetics

Analysis: The phenyl group in this compound provides aromatic stabilization, but its lack of electron-withdrawing groups (e.g., Cl, CF₃) may limit electronic diversity compared to halogenated analogs like .

Q & A

Q. What are the recommended laboratory methods for synthesizing 2-(Methylthio)methyl-3-phenyl-2-propenal?

Methodological Answer: The synthesis of this compound can be approached via aldol condensation or thiol-ene chemistry. A validated method involves:

Reagent Preparation : Use propenal derivatives (e.g., cinnamaldehyde analogs) as starting materials .

Thiol Incorporation : Introduce the methylthio group via nucleophilic substitution or radical-mediated thiol-ene reactions under inert conditions.

Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) or distillation for high-purity isolation.

Validation : Confirm yield and purity via GC-MS or HPLC (retention time comparison with standards).

Q. Key Considerations :

  • Optimize reaction temperature (60–80°C) to avoid thermal degradation of the propenal moiety.
  • Use catalysts like BF₃·Et₂O or Pd-based systems for regioselectivity .

Q. How can researchers confirm the structural identity of this compound?

Methodological Answer: Combine spectroscopic and chromatographic techniques:

NMR Analysis :

  • ¹H NMR : Look for characteristic peaks:
  • Aldehydic proton: δ 9.5–10.0 ppm (singlet).
  • Methylthio group: δ 2.1–2.3 ppm (singlet, SCH₃).
  • Aromatic protons: δ 7.2–7.5 ppm (multiplet, C₆H₅) .
    • ¹³C NMR : Confirm carbonyl carbon (δ ~190 ppm) and methylthio carbon (δ ~15 ppm).

Mass Spectrometry : ESI-MS or EI-MS should show [M+H]⁺ at m/z 192.3 (C₁₁H₁₂OS) .

CAS Registry Cross-Validation : Cross-reference spectral data with CAS RN 65887-08-3 .

Q. What are the stability and storage guidelines for this compound?

Methodological Answer:

  • Stability : The propenal group is prone to oxidation and polymerization. Store under argon at –20°C in amber vials.
  • Handling : Avoid prolonged exposure to light, moisture, or acidic/basic conditions.
  • Degradation Monitoring : Use TLC (Rf ~0.4 in hexane:EtOAc 8:2) to detect polymerized byproducts .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of this compound?

Methodological Answer:

DFT Calculations : Use Gaussian or ORCA to model:

  • Electron density maps (identify electrophilic α,β-unsaturated carbonyl).
  • Frontier Molecular Orbitals (FMO) to predict sites for nucleophilic/electrophilic attacks.

Molecular Dynamics (MD) : Simulate solvent effects (e.g., toluene vs. DMF) on reaction pathways.

Docking Studies : Explore interactions with biological targets (e.g., enzymes in biosynthetic pathways) .

Key Insight : The methylthio group enhances electrophilicity at the β-carbon, facilitating Michael additions .

Q. How to resolve contradictions in spectral data for this compound?

Methodological Answer: Contradictions often arise from isomerism or impurities. Follow this protocol:

Isomer Identification : Use 2D NMR (COSY, NOESY) to distinguish cis/trans configurations.

Impurity Profiling : Employ LC-MS/MS to detect trace byproducts (e.g., oxidation to sulfoxide).

Crystallography : Grow single crystals (solvent: dichloromethane/hexane) for X-ray diffraction to confirm geometry .

Case Study : Discrepancies in ¹H NMR δ 9.8 vs. δ 10.2 may indicate partial oxidation; validate via IR (C=O stretch ~1680 cm⁻¹) .

Q. What is the role of the methylthio group in biosynthetic or metabolic pathways?

Methodological Answer: The methylthio moiety may act as:

Electrophilic Center : Participates in sulfurtransferase reactions, analogous to (methylthio)phenols in plant volatile biosynthesis .

Enzyme Substrate : Test interactions with cytochrome P450 enzymes (e.g., CYP71 clan) via in vitro assays.

Metabolic Tracing : Use ¹³C-labeled methylthio groups to track incorporation into secondary metabolites.

Q. Experimental Design :

  • Incubate with plant cell cultures (e.g., Caladenia spp.) and analyze volatiles via GC-MS for (methylthio)phenol derivatives .

Q. What advanced techniques characterize its reaction intermediates?

Methodological Answer:

Time-Resolved Spectroscopy : Use stopped-flow UV-Vis to monitor transient enolate formation.

Cryo-Trapping : Quench reactions at –196°C (liquid N₂) and analyze intermediates via FTIR.

Isotopic Labeling : Synthesize deuterated analogs (e.g., CD₃-S- group) to trace mechanistic pathways .

Q. Data Contradiction Analysis Example

ObservationHypothesisResolution Method
Variable NMR δ for SCH₃Sulfur oxidationXPS (S 2p binding energy)
Discrepant MS fragmentsIsomeric contaminationChiral HPLC (Chiracel OD-H)

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(Methylthio)methyl-3-phenyl-2-propenal
Reactant of Route 2
2-(Methylthio)methyl-3-phenyl-2-propenal

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